molecular formula C15H24N4O2 B11462904 1-(2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl)-3-ethylurea

1-(2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl)-3-ethylurea

Cat. No.: B11462904
M. Wt: 292.38 g/mol
InChI Key: RMSSOYILZKJHFJ-UHFFFAOYSA-N
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Description

3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA is a complex organic compound with a unique structure that includes a tert-butyl group, an ethylcarbamoyl group, and a methylphenyl group

Preparation Methods

The synthesis of 3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:

    Formation of the Core Structure: This step involves the reaction of tert-butyl isocyanate with an appropriate amine to form the urea linkage.

Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.

Chemical Reactions Analysis

3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.

Scientific Research Applications

3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA can be compared with other similar compounds, such as:

    tert-Butyl [3-({[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamoyl}amino)propyl]carbamate: This compound has a similar structure but includes a pyrazolyl group instead of a phenyl group.

    tert-Butyl (2-oxo-1,3-dioxan-5-yl) carbamate: This compound features a cyclic carbonate structure and is used in polymer synthesis.

The uniqueness of 3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C15H24N4O2

Molecular Weight

292.38 g/mol

IUPAC Name

1-tert-butyl-3-[2-(ethylcarbamoylamino)-3-methylphenyl]urea

InChI

InChI=1S/C15H24N4O2/c1-6-16-13(20)18-12-10(2)8-7-9-11(12)17-14(21)19-15(3,4)5/h7-9H,6H2,1-5H3,(H2,16,18,20)(H2,17,19,21)

InChI Key

RMSSOYILZKJHFJ-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)NC1=C(C=CC=C1NC(=O)NC(C)(C)C)C

Origin of Product

United States

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